1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol
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Overview
Description
1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C to 0°C
Catalysts: Magnesium turnings for the Grignard reagent preparation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanone
Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)-2-butane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one
- 1-(3,4-Difluoro-5-methoxyphenyl)-2-(thiophen-2-yl)ethanone
- 1-(3,4-Difluoro-5-methoxyphenyl)ethanol
Uniqueness
1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol is unique due to its specific combination of difluoro and methoxy substituents on the phenyl ring, along with the butanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-3-8(14)4-7-5-9(12)11(13)10(6-7)15-2/h5-6,8,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBOYFFRYIBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C(=C1)F)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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